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Compound of Interest

Compound Name: Malt1-IN-11

Cat. No.: B15139840

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of
Malt1-IN-11, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue
Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key regulator of NF-kB
signaling and a validated therapeutic target for certain B-cell malignancies and autoimmune
disorders. Malt1-IN-11, identified as "Example 151" in patent WO2022164789A1, represents a
significant advancement in the pursuit of targeted therapies against MALT1-driven diseases.[1]

Introduction to MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a dual-
function protein acting as both a scaffold and a cysteine protease. It is a crucial component of
the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-kB activation
downstream of antigen receptors (BCR and TCR) and other signaling pathways.[1][2] In normal
lymphocytes, MALT1 activation is tightly regulated. However, in certain cancers, such as the
Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL),
constitutive activation of the BCR signaling pathway leads to chronic MALT1 activity, promoting
cell survival and proliferation.[2]

The proteolytic activity of MALT1 is directed towards several substrates that regulate NF-kB
signaling, including A20, BCL10, CYLD, and RelB.[1] By cleaving and inactivating negative
regulators of NF-kB, MALT1 amplifies and sustains pro-survival signaling. Therefore, inhibiting
the protease activity of MALT1 presents a compelling therapeutic strategy to selectively target
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cancer cells dependent on this pathway. Several MALT1 inhibitors have been developed, with
some progressing to clinical trials.[3]

Discovery of Maltl-IN-11

Malt1-IN-11 was discovered by Schrédinger, Inc. as part of a program to identify novel, potent,
and drug-like MALT1 inhibitors. The discovery process leveraged a proprietary computational
platform, including free energy perturbation (FEP+) technology, to perform large-scale virtual
screening and optimization of chemical series.[4] This approach enabled the rapid identification
and prioritization of compounds with high predicted affinity and selectivity for the allosteric
binding site of MALT1, located at the interface of the caspase-like and 193 domains.[3][4] This
allosteric inhibition is a preferred mode of action for targeting MALT1, as it can offer greater
selectivity over other proteases.[3] Maltl-IN-11 emerged from the optimization of a tricyclic
compound series.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Malt1-IN-11 and related
compounds.

Table 1: In Vitro Potency of Malt1-IN-11

Assay Type Description IC50 Cell Line Reference

Biochemical

assay measuring
MALT1 Protease  direct inhibition
Inhibition of MALT1

enzymatic

<10 nM - [1]

activity.

Cellular assay

measuring the

inhibition of I1L-10

secretion, a 10-100 nM OCI-LY10 [1]
downstream

effect of MALT1

IL-10 Secretion

Inhibition

activity.
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Table 2: Anti-proliferative Activity of Related Schrédinger MALT1 Inhibitor (SGR-1505)

Cell Line Subtype IC50 Reference
OCI-LY3 ABC-DLBCL 22-71 nM [5]
TMD8 ABC-DLBCL 22-71nM [5]
HBL-1 ABC-DLBCL 22-71nM [5]
OCI-LY10 ABC-DLBCL 22-71nM [5]

Table 3: In Vivo Efficacy of a Representative Schrodinger MALT1 Inhibitor in a CDX Model

Tumor Growth
Model Treatment o Reference
Inhibition (TGI)

HBL-1 Xenograft MALT1 Inhibitor 55.9% [6]

TMD8 Xenograft MALT1 Inhibitor 69.9% [6]

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of
Malt1-IN-11.

Synthesis of Malt1-IN-11

The synthesis of Malt1-IN-11 is described in patent W0O2022164789A1 as "Example 151",
While the full, step-by-step protocol is detailed within the patent, a general overview of the
synthetic strategy for this class of tricyclic compounds involves a multi-step sequence. Key
steps typically include the formation of the core tricyclic scaffold, followed by the introduction of
the substituted oxadiazole and benzamide moieties through a series of coupling and cyclization
reactions. The final compound is purified by chromatography. For the exact reagents, reaction
conditions, and purification methods, please refer to the detailed experimental section for
Example 151 in the specified patent document.

MALT1 Biochemical Assay (Fluorogenic)
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This assay measures the direct inhibition of MALT1 protease activity.

e Principle: Arecombinant MALT1 enzyme cleaves a fluorogenic peptide substrate, releasing a
fluorescent signal. The presence of an inhibitor reduces the rate of cleavage and,
consequently, the fluorescence.

o Materials:

o Recombinant human MALT1 (catalytic domain or full-length).

[¢]

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

[¢]

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH
7.4).

[¢]

Malt1-IN-11 and control compounds.

[e]

384-well black plates.

o

Fluorescence plate reader.

e Procedure:
o Prepare serial dilutions of Malt1-IN-11 in DMSO and then dilute in assay buffer.
o Add the diluted compounds to the wells of the 384-well plate.

o Add the MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30
minutes) at room temperature to allow for inhibitor binding.

o Initiate the reaction by adding the fluorogenic substrate.

o Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60
minutes) using an excitation wavelength of ~355 nm and an emission wavelength of ~460
nm.

o Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
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o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular MALT1 Activity Assay (CYLD Cleavage)

This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.

 Principle: In ABC-DLBCL cell lines with constitutive MALT1 activity, the MALT1 substrate
CYLD is endogenously cleaved. Treatment with a MALT1 inhibitor prevents this cleavage,
leading to an accumulation of full-length CYLD and a reduction in the cleaved fragment,
which can be detected by Western blot.

o Materials:
o ABC-DLBCL cell line (e.g., OCI-LY10, HBL-1).
o Cell culture medium and supplements.
o Maltl-IN-11 and control compounds.
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
o Primary antibody against CYLD.
o Secondary antibody (HRP-conjugated).
o Chemiluminescent substrate.
o Western blot equipment.
» Procedure:

o Seed the ABC-DLBCL cells in a multi-well plate and allow them to adhere or stabilize
overnight.

o Treat the cells with various concentrations of Maltl-IN-11 or vehicle control for a specified
period (e.g., 6-24 hours).

o Harvest the cells and prepare cell lysates using the lysis buffer.
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o Determine the protein concentration of each lysate.

o Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
o Block the membrane and probe with the primary antibody against CYLD.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.

o Quantify the band intensities for full-length and cleaved CYLD to determine the extent of
inhibition.

IL-10 Secretion Assay

This assay measures the inhibition of the secretion of the cytokine IL-10, a downstream
consequence of NF-kB activation.

» Principle: ABC-DLBCL cells often secrete IL-10. Inhibition of MALT1 and subsequent NF-kB
signaling leads to a decrease in IL-10 production and secretion. The amount of secreted IL-
10 in the cell culture supernatant can be quantified using an ELISA kit.

o Materials:

o OCI-LY10 cell line.

(¢]

Cell culture medium and supplements.

[¢]

Malt1-IN-11 and control compounds.

[¢]

Human IL-10 ELISA kit.

[e]

Microplate reader.
e Procedure:

o Seed OCI-LY10 cells in a multi-well plate.
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o Treat the cells with a range of concentrations of Malt1-IN-11 or vehicle control for 24
hours.

o Collect the cell culture supernatant.

o Perform the IL-10 ELISA according to the manufacturer's instructions. This typically
involves:

Adding the supernatant and standards to a plate pre-coated with an anti-IL-10 antibody.

Incubating to allow IL-10 to bind.

Washing the plate and adding a detection antibody.

Adding a substrate solution to produce a colorimetric signal.

Stopping the reaction and measuring the absorbance at the appropriate wavelength.
o Generate a standard curve from the absorbance values of the standards.

o Calculate the concentration of IL-10 in each sample from the standard curve.

o Determine the IC50 value for the inhibition of IL-10 secretion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving MALT1 and a general
workflow for the initial characterization of a MALT1 inhibitor.
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Caption: MALT1 signaling pathway in B-cells.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15139840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Characterization

Compound Biochemical Assay Selectivity Profiling
Synthesis (MALT1 Protease) (vs. other proteases)

Cellular Characterization

Cellular Activity Assay Anti-Proliferation Downstream Signaling

(e.g., CYLD cleavage) Assay (e.g., ABC-DLBCL lines) (e.g., IL-10 secretion)

In Vivo Evaluation

Pharmacokinetic In Vivo Efficacy
Studies (Xenograft Models)

Click to download full resolution via product page

Caption: Experimental workflow for MALT1 inhibitor characterization.

Conclusion

Malt1-IN-11 is a potent and selective MALT1 protease inhibitor discovered through advanced
computational methods. The available data indicates its strong potential for the treatment of
MALT1-dependent malignancies, such as ABC-DLBCL. Further preclinical and clinical
development will be necessary to fully elucidate its therapeutic utility. This technical guide
provides a foundational understanding of the discovery, characterization, and mechanism of
action of Malt1-IN-11 for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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